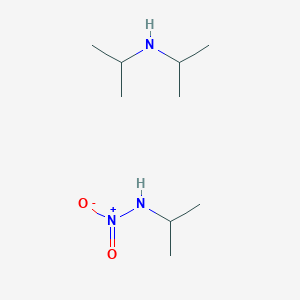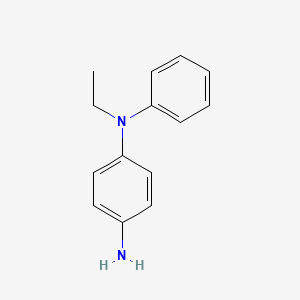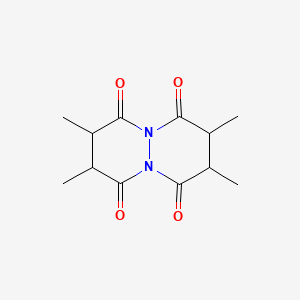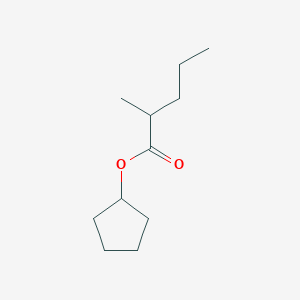![molecular formula C21H32N4O8 B14737234 ethyl N-(ethoxycarbonylamino)-N-[3-[ethoxycarbonyl-(ethoxycarbonylamino)amino]-2,4,6-trimethylphenyl]carbamate CAS No. 6304-70-7](/img/structure/B14737234.png)
ethyl N-(ethoxycarbonylamino)-N-[3-[ethoxycarbonyl-(ethoxycarbonylamino)amino]-2,4,6-trimethylphenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-(ethoxycarbonylamino)-N-[3-[ethoxycarbonyl-(ethoxycarbonylamino)amino]-2,4,6-trimethylphenyl]carbamate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its multiple ethoxycarbonyl groups and a trimethylphenyl core, making it a subject of interest for chemists and researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(ethoxycarbonylamino)-N-[3-[ethoxycarbonyl-(ethoxycarbonylamino)amino]-2,4,6-trimethylphenyl]carbamate typically involves multi-step organic reactions. The process begins with the preparation of the trimethylphenyl core, followed by the introduction of ethoxycarbonyl groups through esterification reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required standards for research and application.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl N-(ethoxycarbonylamino)-N-[3-[ethoxycarbonyl-(ethoxycarbonylamino)amino]-2,4,6-trimethylphenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.
Substitution: The ethoxycarbonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Ethyl N-(ethoxycarbonylamino)-N-[3-[ethoxycarbonyl-(ethoxycarbonylamino)amino]-2,4,6-trimethylphenyl]carbamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of ethyl N-(ethoxycarbonylamino)-N-[3-[ethoxycarbonyl-(ethoxycarbonylamino)amino]-2,4,6-trimethylphenyl]carbamate involves its interaction with molecular targets through its functional groups. The ethoxycarbonyl groups can form hydrogen bonds or participate in nucleophilic attacks, while the trimethylphenyl core provides stability and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl N-(ethoxycarbonylamino)-N-[3-[ethoxycarbonyl-(ethoxycarbonylamino)amino]-2,4,6-dimethylphenyl]carbamate
- Ethyl N-(ethoxycarbonylamino)-N-[3-[ethoxycarbonyl-(ethoxycarbonylamino)amino]-2,4,6-trimethylphenyl]carbamate
Uniqueness
This compound is unique due to its specific arrangement of ethoxycarbonyl groups and the trimethylphenyl core. This structure imparts distinct chemical and physical properties, making it valuable for targeted research applications. The presence of multiple ethoxycarbonyl groups allows for versatile chemical modifications, enabling the synthesis of a wide range of derivatives with tailored properties.
Eigenschaften
CAS-Nummer |
6304-70-7 |
|---|---|
Molekularformel |
C21H32N4O8 |
Molekulargewicht |
468.5 g/mol |
IUPAC-Name |
ethyl N-(ethoxycarbonylamino)-N-[3-[ethoxycarbonyl-(ethoxycarbonylamino)amino]-2,4,6-trimethylphenyl]carbamate |
InChI |
InChI=1S/C21H32N4O8/c1-8-30-18(26)22-24(20(28)32-10-3)16-13(5)12-14(6)17(15(16)7)25(21(29)33-11-4)23-19(27)31-9-2/h12H,8-11H2,1-7H3,(H,22,26)(H,23,27) |
InChI-Schlüssel |
WGCVRVWRIMKBRT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NN(C1=C(C(=C(C=C1C)C)N(C(=O)OCC)NC(=O)OCC)C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Dimethylamino)methyl]-5-(2-methylbutan-2-yl)[1,1'-biphenyl]-2-ol](/img/structure/B14737152.png)




![[2-(4-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate](/img/structure/B14737174.png)



![Dimethyl [(E)-phenyldiazenyl]phosphonate](/img/structure/B14737219.png)


![(2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioic acid](/img/structure/B14737237.png)

